molecular formula C19H32ClNO B1397609 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220021-20-4

4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

Cat. No. B1397609
M. Wt: 325.9 g/mol
InChI Key: VQOCKPRCAJCSDL-UHFFFAOYSA-N
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Description

4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, also known as 4-DBPPC, is an organic compound with a unique chemical structure. It is composed of two piperidine rings, two tert-butylphenoxy groups, and a hydrochloride group. 4-DBPPC is a key intermediate in the synthesis of a variety of drugs and has been widely studied in the past few decades. It is a chiral molecule, meaning that it has two mirror-image forms, each with its own unique chemical and physical properties.

Scientific Research Applications

  • Photo- and Thermal-Stabilizers in Polymers : A study by Mosnáček et al. (2003) explored the use of different phenols and Hindered Amine Stabilizers (HAS), including derivatives of 4-hydroxy-2,2,6,6-tetramethylpiperidine, in preparing new combined phenol/HAS. These compounds were effective as light and thermo stabilizers in polypropylene, demonstrating the potential of similar compounds in enhancing the stability of polymers (Mosnáček et al., 2003).

  • Electrochemical Oxidation Studies : Richards et al. (1975) investigated the electrochemical oxidation of 2,4,6-tri-tert-butylphenol and its derivatives. The study provides insights into the oxidation processes of similar phenoxy compounds, which could be relevant for understanding the electrochemical behavior of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (Richards et al., 1975).

  • Stabilizing Effects in Polymers : Another study by Kósa et al. (2003) focused on new types of combined stabilizers based on hindered phenols and HAS for polymers. They synthesized compounds using 2,4-Di-tert-butylphenol and derivatives of 4-hydroxy-2,2,6,6-tetramethylpiperidine. This research highlights the importance of such compounds in enhancing the light stability of polymers (Kósa et al., 2003).

  • Synthesis of Piperidine Derivatives : A study by Marin et al. (2004) detailed the synthesis of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which are structurally related to 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride. This study is relevant for understanding the synthetic routes and potential applications of similar piperidine derivatives (Marin et al., 2004).

  • Preparation for Biological Activity : Yamashita et al. (2015) researched the synthesis of specific piperidine monohydrochloride compounds with potential biological activity. This indicates the broader relevance of piperidine derivatives in medicinal chemistry, which may include compounds like 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride (Yamashita et al., 2015).

properties

IUPAC Name

4-(2,4-ditert-butylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.ClH/c1-18(2,3)14-7-8-17(16(13-14)19(4,5)6)21-15-9-11-20-12-10-15;/h7-8,13,15,20H,9-12H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOCKPRCAJCSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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